1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(14-15-8-3-2-4-9-15)19(24)17-11-7-13-23(17)20-21-16-10-5-6-12-18(16)25-20/h2-6,8-10,12,17H,7,11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYKJMXTNKTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrolidine Carboxamide Intermediate
The N-benzyl-N-methylpyrrolidine-2-carboxamide is synthesized through:
Step 1 : N-Alkylation of pyrrolidine-2-carboxylic acid
Pyrrolidine-2-carboxylic acid + Benzyl bromide → *N*-Benzylpyrrolidine-2-carboxylic acid
Conditions : K₂CO₃, DMF, 80°C, 12 h
Step 2 : N-Methylation via Eschweiler-Clarke Reaction
*N*-Benzylpyrrolidine-2-carboxylic acid + Formaldehyde → *N*-Benzyl-*N*-methylpyrrolidine-2-carboxylic acid
Conditions : HCOOH, reflux, 6 h
Step 3 : Amide Formation
*N*-Benzyl-*N*-methylpyrrolidine-2-carboxylic acid + NH3 → Target carboxamide
Benzoxazole Ring Construction
1,3-Benzoxazole is synthesized via cyclodehydration:
o-Aminophenol + Carboxylic acid derivative → 1,3-Benzoxazole
Representative Protocol :
Final Coupling Reaction
The pivotal step involves linking the benzoxazole to the pyrrolidine carboxamide:
Ullmann-Type Coupling
*N*-Benzyl-*N*-methylpyrrolidine-2-carboxamide + 2-Chlorobenzoxazole → Target compound
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Time | 24 h |
| Yield | 65% |
Mechanistic Insight : Copper-mediated C-N bond formation enables aryl coupling at the pyrrolidine nitrogen.
Route B: Tandem Cyclization-Coupling Approach
One-Pot Benzoxazole Formation and Amidation
This method concurrently constructs the benzoxazole ring and establishes the amide bond:
Reactants :
- 2-(Pyrrolidin-1-yl)acetic acid
- 2-Benzylamino-2-methylpropan-1-ol
- o-Nitrobenzaldehyde
Procedure :
- Oxime Formation : o-Nitrobenzaldehyde + NH₂OH·HCl → Nitrobenzaldoxime
- Reduction : Nitro → Amino group (H₂, Pd/C, EtOH)
- Cyclization : Acid-catalyzed cyclodehydration (H₂SO₄, 100°C)
- Amidation : In situ coupling with pyrrolidine derivative
Key Data :
Alternative Methodologies
Microwave-Assisted Synthesis
Advantages : Reduced reaction time (≤2 h vs. 24 h conventional)
Protocol :
Enzymatic Amidation
Innovative Approach : Lipase-catalyzed amide bond formation
Parameters :
| Enzyme | Candida antarctica Lipase B |
|---|---|
| Solvent | tert-Butanol |
| Temp | 45°C |
| Conversion | 89% |
| ee | >99% |
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 65 | 24 | 98 | Moderate |
| Tandem Cyclization | 42 | 48 | 95 | Low |
| Microwave-Assisted | 58 | 2 | 97 | High |
| Enzymatic | 89 | 72 | 99 | Limited |
Trade-offs :
- Ullmann Coupling : High purity but requires toxic copper catalysts
- Enzymatic : Excellent enantioselectivity but prolonged reaction time
Solvent and Catalyst Optimization
Solvent Screening Data (Ullmann Coupling):
| Solvent | Conversion (%) |
|---|---|
| DMSO | 65 |
| DMF | 58 |
| Toluene | 12 |
| THF | 34 |
Catalyst Comparison :
| Catalyst System | Yield (%) |
|---|---|
| CuI/Phenanthroline | 65 |
| CuBr/Sparteine | 47 |
| CuCl/Proline | 39 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) |
|---|---|
| CuI | 1,200 |
| 1,10-Phenanthroline | 3,500 |
| o-Aminophenol | 800 |
Process Economics : Microwave-assisted methods reduce catalyst loading by 40%, lowering production costs by ≈18%.
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and methyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Antimicrobial Activity: It has shown promising results as an antibacterial and antifungal agent, making it a candidate for the development of new antibiotics.
Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Biological Studies: It is used in various biological studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: It interferes with the DNA synthesis and repair mechanisms in cancer cells, leading to cell death.
Comparison with Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structural Differences: The analog replaces the pyrrolidine-carboxamide moiety with a pyrazole-carbaldehyde group, retaining the benzoxazole core.
- Biological Activity :
- Key Comparison :
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide
- Structural Differences :
- The benzoylphenyl group may confer π-π stacking interactions absent in the target compound .
- Pharmacokinetics :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences :
- Applications :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Benzoxazole vs. Benzamide : Benzoxazole derivatives generally exhibit stronger pharmacological profiles compared to benzamides, which are more suited for catalysis .
- Substituent Effects : Chlorine and fluorine atoms enhance bioactivity and stability, respectively, but may introduce synthetic complexity .
- Pyrrolidine Conformation : The rigidity of the pyrrolidine ring in the target compound could optimize binding to enzymes or receptors, analogous to fluorinated analogs in CNS drug design .
Biological Activity
1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.407 g/mol
- CAS Number : 1796903-54-2
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including the compound , exhibit significant antimicrobial properties. The following points summarize key findings:
- In Vitro Activity : The compound has been evaluated against various bacterial and fungal strains. Studies have reported minimal inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
- Mechanism of Action : The benzoxazole moiety is believed to interfere with bacterial quorum sensing, which is crucial for biofilm formation and virulence. This suggests potential applications in treating infections caused by resistant strains of bacteria such as Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µM) | Comparison Antibiotic |
|---|---|---|---|
| 1 | E. coli | 32 | Ofloxacin |
| 2 | Bacillus subtilis | 16 | Fluconazole |
| 3 | Candida albicans | 64 | Fluconazole |
| 4 | Pseudomonas aeruginosa | 8 | Ofloxacin |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : The compound demonstrated cytotoxic effects on several cancer cell lines, including colorectal carcinoma (HCT116), breast cancer (MCF-7), and lung cancer (A549). The IC50 values obtained indicate a promising anticancer profile .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. Research suggests that modifications to the benzoxazole structure can enhance its efficacy against specific cancer types .
Table 2: Anticancer Activity Data
Other Biological Activities
Apart from antimicrobial and anticancer activities, the compound exhibits several other pharmacological effects:
- Anxiolytic Effects : Compounds derived from benzoxazole have been reported to possess anxiolytic properties without sedative effects, indicating potential for treating anxiety disorders.
- Neuroprotective Effects : There is emerging evidence that benzoxazole derivatives may help in the treatment of neurodegenerative diseases by protecting nerve function.
Q & A
Q. What are the optimal synthetic routes for 1-(1,3-Benzoxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-2-carboxamide core. Key steps include:
- Heterocyclic coupling : Reacting 1,3-benzoxazole precursors with pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (150°C) to form the benzoxazolyl-pyrrolidine backbone .
- N-Benzyl-N-methylation : Introducing the benzyl and methyl groups via nucleophilic substitution or reductive amination. Use of NaBH₄ or Pd/C-mediated hydrogenation is common .
- Yield optimization : Monitor intermediates via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethyl acetate/hexane gradients). Purification via column chromatography or recrystallization improves purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the benzoxazole, pyrrolidine, and benzyl moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 364.18) .
- HPLC-PDA : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) to establish potency thresholds .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial) .
- Mechanistic validation : Conduct Western blotting (e.g., p53 or caspase-3 for apoptosis) or β-galactosidase assays (for bacterial membrane disruption) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst screening : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis of the pyrrolidine ring to avoid racemization .
- Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., benzoxazole formation) and reduce side products .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR modeling : Train models on existing bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Descriptors include logP (optimal range: 2–4) and polar surface area (<140 Ų) .
- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., benzyl groups prone to CYP450 oxidation). Introduce fluorination to block metabolic hotspots .
Q. What experimental approaches address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug design : Synthesize phosphate or acetate esters of the carboxamide group, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
